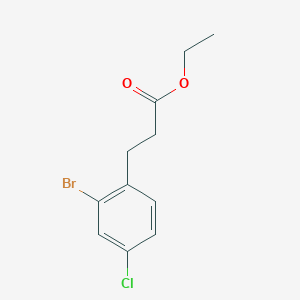![molecular formula C12H14BrFN2O B1449653 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline CAS No. 1706965-72-1](/img/structure/B1449653.png)
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BrFN2O/c1-17-8-2-7-5-15-11-4-10(14)9(13)3-12(11)16(7)6-8/h3-4,7-8,15H,2,5-6H2,1H3 . This code provides a detailed description of the compound’s molecular structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.16 . It is a powder at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Diversity
The compound 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline and its derivatives are vital in pharmaceutical research and organic synthesis due to their complex structure and potential biological activities. One study developed a method for selective halogenation, including bromination, of pyrrolo[1,2-a]quinoxalines, showcasing the adaptability of these compounds to various functional groups and heterocycles. This method leverages the use of CuBr2 as a brominating agent, demonstrating the compound's versatility in synthesis (Huy X Le et al., 2021).
Antibacterial and Antifungal Properties
Pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their biological activities, revealing significant antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, some compounds within this category have shown remarkable antifungal activity, indicating their potential as broad-spectrum antimicrobial agents (F. K. Abdel‐Wadood et al., 2014).
Antiproliferative Activity
Research into novel pyrrolo[3,2-f]quinoline derivatives, closely related to pyrrolo[1,2-a]quinoxalines, has unveiled their antiproliferative properties. These compounds have been shown to inhibit cell growth in various cancer cell lines, suggesting their utility in cancer research. The antiproliferative activity does not solely rely on topoisomerase II poisoning, hinting at a multifaceted mechanism of action (M. Ferlin et al., 2001).
Antimalarial Activity
The antimalarial efficacy of pyrrolo[1,2-a]quinoxalines and their derivatives has been documented. These compounds have exhibited in vitro activity against Plasmodium falciparum strains, with bispyrrolo[1,2-a]quinoxalines showing superior activity. The presence of methoxy groups on the nucleus enhances pharmacological activity, and their interaction with beta-hematin provides insights into a potential mechanism of action (J. Guillon et al., 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
8-bromo-7-fluoro-2-methoxy-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-17-8-2-7-5-15-11-4-10(14)9(13)3-12(11)16(7)6-8/h3-4,7-8,15H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYPWCZLGIUIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CNC3=CC(=C(C=C3N2C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



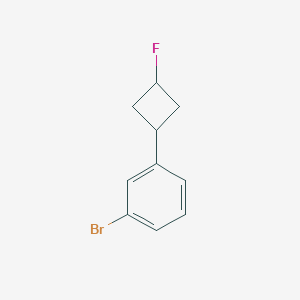
![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)
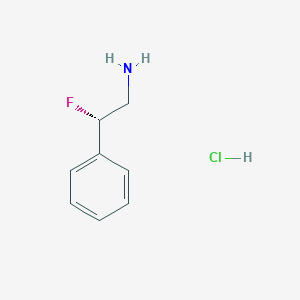
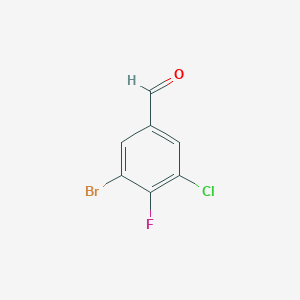
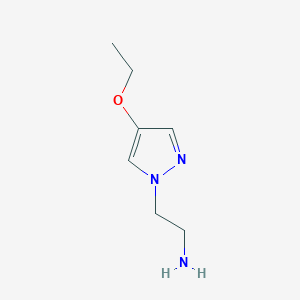
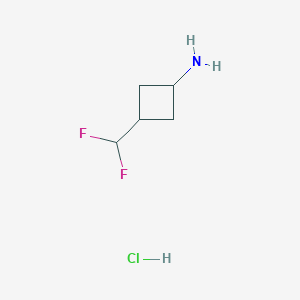
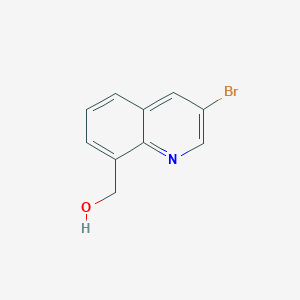
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)
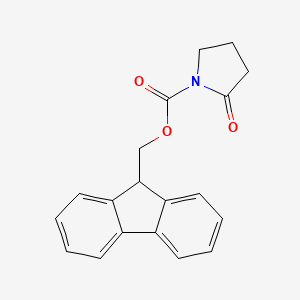
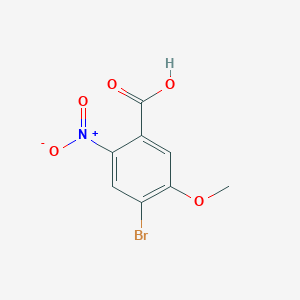
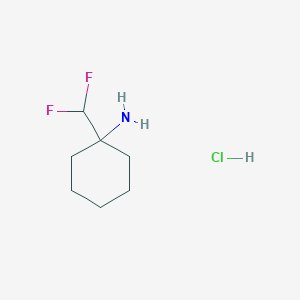
![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)
